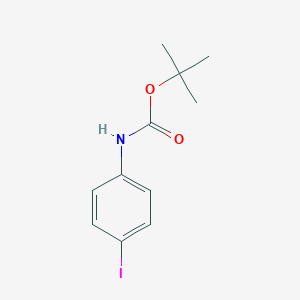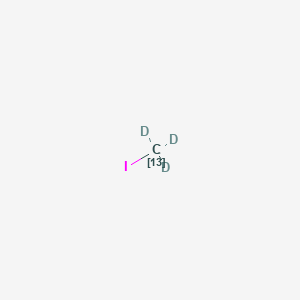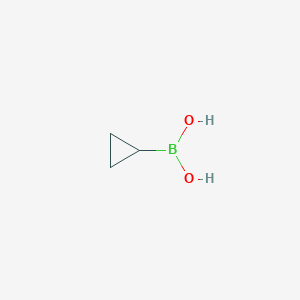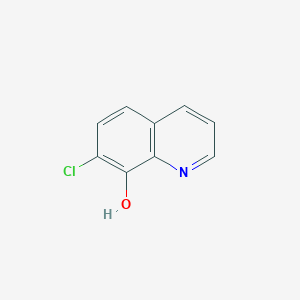
7-Chloroquinolin-8-ol
Descripción general
Descripción
7-Chloroquinolin-8-ol is a chemical compound that is part of the quinoline family, which is known for its diverse pharmacological properties. The compound has been the subject of various studies due to its potential as a pharmacological agent and its role in the synthesis of other quinoline derivatives with potential therapeutic applications.
Synthesis Analysis
The synthesis of 7-chloroquinoline derivatives has been achieved through different methods. One approach involves the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, which are produced in good to excellent yields by reacting 4-azido-7-chloroquinoline with β-oxo-amides in the presence of pyrrolidine as a catalyst . Another method includes the synthesis of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates by reacting 4-azido-7-chloroquinoline with β-ketoesters, also using pyrrolidine as a catalyst . Additionally, chloromethylation of 8-hydroxyquinoline has been reported to yield a chloromethyl derivative, which can be converted into 7-hydroxymethyl derivatives in alkaline solutions .
Molecular Structure Analysis
The molecular structure of 7-chloroquinoline derivatives has been characterized using various techniques. For instance, the crystal structure of 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline has been determined using single-crystal X-ray diffraction, revealing a coplanar conformation of the styrylquinoline subunit . Similarly, the structures of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products have been elucidated using multinuclear NMR spectroscopy and high-resolution mass spectrometry, with some structures confirmed by single-crystal X-ray diffraction .
Chemical Reactions Analysis
7-Chloroquinolin-8-ol and its derivatives participate in various chemical reactions. For example, the Pd-catalyzed arylation has been used to synthesize 5-chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol, which can be debenzylated using boron trichloride . Nucleophilic aromatic substitution reactions have been employed to synthesize novel 7-chloro-4-aminoquinoline derivatives by reacting 4,7-dichloroquinoline with α,ω-diaminoalkanes . Additionally, the synthesis of arylaldehyde 7-chloroquinoline-4-hydrazones has been reported, with the study of their supramolecular arrangements derived from various intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-chloroquinoline derivatives are influenced by their molecular structure and substituents. The antimicrobial activity of some novel 7-chloro-4-aminoquinoline derivatives has been evaluated, with the most active compounds displaying minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL . The antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates have been assessed in vitro, with one compound reducing lipid peroxidation levels and another showing nitric oxide scavenging activity . The pharmacological properties of 7-chloroquinoline-1,2,3-triazoyl carboxamides have also been investigated, demonstrating effectiveness in decreasing seizures and combating acute pain .
Aplicaciones Científicas De Investigación
Summary of the Application
7-Chloroquinolin-8-ol derivatives have been synthesized and evaluated for their activity as antimicrobial, antimalarial, and anticancer agents .
Methods of Application or Experimental Procedures
The study describes the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The newly synthesized compounds were screened for their antitumor activity towards three lines of cancer cells: MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines .
Results or Outcomes
All the compounds showed moderate antimalarial activity with IC50 < 100 μM, six of them showed high antimalarial activity (2, 3, 4, 6, 8, and 9) with IC50 < 50 M . The most active 7-chloroquinoline derivative is compound (9) . Compounds (3) and (9) exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells .
2. Broad-Spectrum Antibacterial Agents
Summary of the Application
Quinoline derivatives, including 7-Chloroquinolin-8-ol, have been synthesized and evaluated as a novel class of broad-spectrum antibacterial agents .
Methods of Application or Experimental Procedures
New quinoline derivatives were prepared via the Mannich reaction . The antibacterial activities of these compounds were evaluated against both Gram-positive and Gram-negative bacteria .
Results or Outcomes
Quinolone coupled hybrid 5d exerted a potential effect against most of the tested Gram-positive and Gram-negative strains with MIC values of 0.125–8 μg/mL . This compound might target both bacterial LptA and Top IV proteins, thereby displaying a broad-spectrum antibacterial effect .
3. Treatment of Neuropathy
Summary of the Application
7-Chloroquinolin-8-ol is used as an intermediate in the preparation of quinoline derivatives for the treatment of neuropathy .
4. Synthesis of Quinoline Derivatives
Summary of the Application
7-Chloroquinolin-8-ol is used as an intermediate in the synthesis of various quinoline derivatives .
5. Antimicrobial Activity
Summary of the Application
7-Chloroquinolin-8-ol derivatives have been synthesized and evaluated for their antimicrobial activity .
Methods of Application or Experimental Procedures
The study describes the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The newly synthesized compounds were screened for their antimicrobial activity .
Results or Outcomes
The antibacterial screening data showed moderate to good inhibition zone (12.5 ± 0.63–23.8 ± 1.5) towards all the tested compounds .
Safety And Hazards
When handling 7-Chloroquinolin-8-ol, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It is also recommended to wear personal protective equipment/face protection .
Relevant Papers The paper “Synthesis and therapeutic potential of quinoline derivatives” provides a comprehensive overview of the synthesis and potential therapeutic applications of quinoline derivatives, including 7-Chloroquinolin-8-ol . Another paper describes the click synthesis of new 7-chloroquinoline derivatives and their evaluation as antimicrobial, antimalarial, and anticancer agents .
Propiedades
IUPAC Name |
7-chloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJFNYXBFISIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236513 | |
| Record name | 7-Chloro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinolin-8-ol | |
CAS RN |
876-86-8 | |
| Record name | 7-Chloro-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-quinolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-CHLORO-8-QUINOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AEQ8892Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
![[6'-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B131896.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)
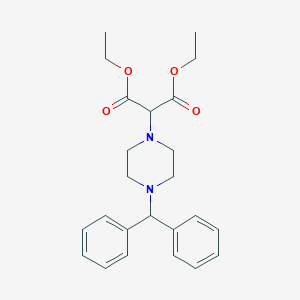
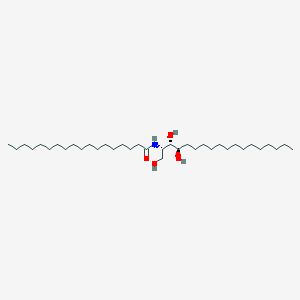
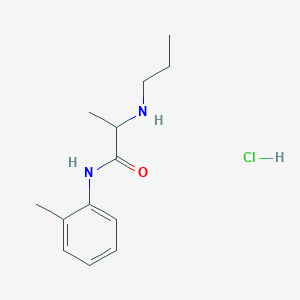
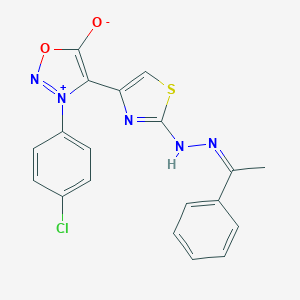
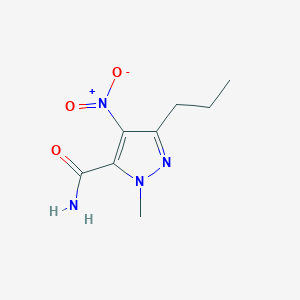
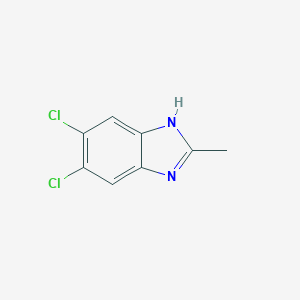
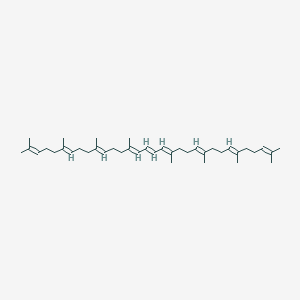
![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
